N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide
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Overview
Description
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a benzodiazole ring, which is further substituted with a 3-chlorophenylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of various catalysts and solvents to optimize yield and purity. The industrial methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide can be compared with other similar compounds, such as:
- N-({(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl}methyl)-3-(methylsulfonyl)benzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
These compounds share structural similarities but may differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O/c23-18-10-6-7-16(13-18)15-26-20-12-5-4-11-19(20)25-21(26)14-24-22(27)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,24,27) |
InChI Key |
AGFNYMGTPGEBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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